Sodium bitartrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H5NaO6 |
|---|---|
Molecular Weight |
172.07 g/mol |
IUPAC Name |
sodium;2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1 |
InChI Key |
NKAAEMMYHLFEFN-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[Na+] |
physical_description |
White solid; [Merck Index] White powder; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Significance of Tartrates in Contemporary Chemical Science
Tartrates, the salts and esters of tartaric acid, hold a significant position in modern chemistry, largely due to the foundational structure of tartaric acid itself—a chiral dihydroxy dicarboxylic acid. tartarics.comnih.gov This inherent chirality makes tartaric acid and its derivatives, including sodium bitartrate (B1229483), invaluable tools in stereochemistry. tartarics.com They are widely used as chiral resolving agents to separate racemic mixtures, a critical process in the pharmaceutical industry where the enantiomeric form of a drug can determine its efficacy and safety. researchgate.net
The applications of tartrates extend into materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). chemistryviews.orgrsc.org MOFs are porous, crystalline materials with applications in gas storage, separation, and catalysis. chemistryviews.org Tartrates can act as organic linkers that connect metal ions to form these complex structures. chemistryviews.orgnih.gov The development of sodium-based MOFs, for instance, is a growing area of research for applications like sodium-ion batteries, where sodium bitartrate could serve as a key building block. chemistryviews.orgnih.gov
Furthermore, tartrates are utilized in analytical chemistry. This compound, for example, is used as a reagent to test for the presence of potassium and ammonium (B1175870) cations. wikipedia.orgspectrumchemical.com In the food and beverage industry, tartrates are crucial for their roles as antioxidants, acidity regulators, and stabilizers. ontosight.ainih.gov In winemaking, they are essential for controlling the pH, which prevents the growth of spoilage bacteria and preserves the final product. tartarics.com The diverse functionalities of tartrates underscore their continuing importance in both fundamental and applied chemical science.
Historical Context of Sodium Bitartrate Research Milestones
The history of sodium bitartrate (B1229483) is intrinsically linked to the broader history of its parent compound, tartaric acid. Tartaric acid and its salts have been known for centuries, primarily as by-products of winemaking. tartarics.comnih.gov The crystalline deposits of potassium bitartrate, known as "tartar," were a familiar substance to ancient winemakers. tartarics.com The alchemist Jabir ibn Hayyan is credited with first isolating tartaric acid from potassium tartrate around 800 A.D. nih.gov However, the modern process for its extraction was developed much later by the Swedish chemist Carl Wilhelm Scheele in 1769. tartarics.comnih.gov
A pivotal moment in the history of tartrate chemistry, and indeed stereochemistry, occurred in the 19th century. In 1832, the French physicist Jean-Baptiste Biot discovered that solutions of tartaric acid could rotate the plane of polarized light, a property known as optical activity. tartarics.comlibretexts.org This discovery laid the groundwork for understanding the three-dimensional nature of molecules.
Building on Biot's work, Louis Pasteur, in 1847, conducted meticulous investigations into the crystal structures of tartrate salts. libretexts.orgcambridge.org He famously studied the sodium ammonium (B1175870) salt of tartaric acid and noticed that it formed two distinct types of crystals that were mirror images of each other. libretexts.orgtue.nl By painstakingly separating these crystals by hand, Pasteur demonstrated that a solution of one type rotated polarized light to the right (dextrorotatory), while a solution of the other rotated it to the left (levorotatory) by an equal amount. cambridge.orguoa.gr He correctly hypothesized that this macroscopic difference in crystal shape was a result of an underlying molecular asymmetry, or "chirality." cambridge.org This landmark research, using a tartrate salt, was the first-ever resolution of a racemic mixture and established the foundation of stereochemistry. libretexts.org While Pasteur's direct work focused on the mixed sodium ammonium salt, his discovery illuminated the nature of all tartrates, including sodium bitartrate, and established their importance as chiral molecules in scientific research.
Current Research Trajectories and Future Prospects for Sodium Bitartrate Investigations
Controlled Crystallization Techniques for this compound Monohydrate
The formation of high-quality this compound monohydrate (C₄H₅NaO₆·H₂O) crystals is pivotal for their characterization and application in fields like nonlinear optics. researchgate.netresearchgate.net Researchers employ several controlled crystallization techniques to achieve desired crystal sizes and purity.
The slow cooling method is a well-established technique for growing bulk single crystals of this compound monohydrate. researchgate.netscialert.net This process involves dissolving the synthesized this compound salt in a suitable solvent, typically purified water, at an elevated temperature to create a saturated or slightly supersaturated solution. The solution is then cooled down to room temperature at a very slow and controlled rate. This gradual reduction in temperature decreases the solubility of the salt, promoting nucleation and subsequent crystal growth. This method has been successfully used to grow large single crystals, with dimensions reported up to 13×4×4 mm³. researchgate.netresearchgate.net The slow rate of cooling is crucial as it allows molecules to arrange themselves into a well-defined crystal lattice, minimizing defects and leading to higher quality crystals.
The single diffusion silica (B1680970) gel method offers an alternative route for growing this compound monohydrate crystals, particularly noted for yielding crystals of high transparency. researchgate.netresearchgate.netscialert.net This technique is conducted at room temperature and relies on the controlled diffusion of reactants through a gel medium to induce crystallization. scialert.net
The process typically involves preparing a silica gel by acidifying a solution of sodium metasilicate. scialert.netscialert.net Once the gel sets within a vessel such as a test tube, an aqueous solution of one of the precursors, tartaric acid, is carefully poured on top. scialert.net The tartaric acid molecules then diffuse slowly through the pores of the silica gel, reacting with the sodium ions present to form this compound monohydrate crystals within the gel matrix. scialert.net Crystal formation can be observed within a few days, with harvesting taking place after several weeks to allow for sufficient growth. scialert.net
Table 1: Reagents and Setup for Single Diffusion Silica Gel Growth
| Component | Chemical Name | Role in Crystallization | Source(s) |
|---|---|---|---|
| Gel Medium | Sodium Metasilicate (SMS) | Forms the silica gel matrix through which reactants diffuse. | scialert.netscialert.net |
| Acidifying Agent | Acetic Acid | Used to set the pH of the silica gel. | scialert.netscialert.net |
| Reactant | Tartaric Acid | Diffuses through the gel to react and form the desired crystal. | scialert.netscialert.net |
The quality and size of crystals grown by methods like the silica gel technique are highly dependent on several experimental parameters. ijirset.com Optimizing these parameters is a critical step to control nucleation and promote the growth of large, high-perfection crystals. ijirset.com For tartrate compounds, key parameters that are often adjusted include the pH of the gel, the density of the gel, the aging period of the gel before the reactant is added, and the concentration of the reactants. ijirset.com
For instance, the pH of the gel can influence the availability of tartrate ions and affect the crystal morphology. The gel density and aging time impact the diffusion rate of the reactants, which in turn governs the rate of crystal growth. Controlling the concentration of the reactants is essential to manage the level of supersaturation, which dictates the nucleation density; a lower nucleation rate generally allows for the growth of larger individual crystals. ijirset.com The objective of this optimization is to find the ideal conditions that yield superior quality crystals, often characterized by high optical transparency. researchgate.netresearchgate.netscialert.net
Table 2: Key Parameters for Optimizing Tartrate Crystal Growth
| Parameter | Objective of Control | Influence on Crystal Growth | Source(s) |
|---|---|---|---|
| pH of Gel | Regulate reaction kinetics | Affects nucleation rate and crystal habit. | ijirset.com |
| Gel Density | Control diffusion rate | Higher density slows diffusion, potentially leading to fewer, larger crystals. | ijirset.com |
| Gel Aging | Stabilize gel structure | Ensures a more uniform medium for diffusion. | ijirset.com |
| Reactant Concentration | Manage supersaturation | Directly impacts the number of nucleation sites and the growth rate. | ijirset.com |
| Temperature | Maintain stable conditions | Fluctuations can cause uncontrolled precipitation and defects. | ijirset.comwinebusinessanalytics.com |
Single Diffusion Silica Gel Growth Techniques
Precursor Chemistry and Reaction Pathways in this compound Synthesis
This compound, also known as monosodium tartrate, is the sodium acid salt of tartaric acid. scialert.netgeeksforgeeks.orgextramarks.com Its synthesis is typically achieved through a straightforward acid-base reaction.
A common and direct method for synthesizing this compound involves the reaction between tartaric acid (C₄H₆O₆) and sodium carbonate (Na₂CO₃). geeksforgeeks.orgextramarks.compw.live In this reaction, tartaric acid, a diprotic acid, reacts with the base, sodium carbonate.
The chemical equation for this synthesis is: C₄H₆O₆ + Na₂CO₃ → C₄H₅O₆Na + NaHCO₃ Alternatively, depending on the stoichiometry, the reaction can be represented as: H₆C₄O₆ + Na₂CO₃ → C₄H₅O₆Na geeksforgeeks.orgextramarks.compw.live
This process yields sodium hydrogen tartrate, the desired product. geeksforgeeks.org
The purity and final form (morphology) of the synthesized this compound are significantly influenced by the stoichiometry of the reactants and the conditions under which the reaction is performed. Stoichiometry, the quantitative relationship between reactants and products, is fundamental to ensuring the desired product is formed with high purity. mdpi.com
In the synthesis from tartaric acid and sodium carbonate, a precise molar ratio is required to ensure that the tartaric acid is only partially neutralized to form the bitartrate salt, rather than the fully neutralized disodium (B8443419) tartrate. The careful control of reactant ratios is crucial for achieving a high yield of the desired product. mdpi.com
Reaction conditions such as temperature, rate of reactant addition, and agitation also play a critical role. The temperature can affect the reaction rate and the solubility of the product, which in turn influences the crystallization process. Rapid addition of reactants or inadequate mixing can lead to localized areas of high concentration, potentially causing the formation of impurities or a product with poor crystalline structure. Therefore, maintaining controlled and consistent reaction conditions is essential for obtaining this compound with high purity and the desired morphology.
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound / Sodium Hydrogen Tartrate | C₄H₅NaO₆ |
| This compound Monohydrate | C₄H₅NaO₆·H₂O |
| Tartaric Acid | C₄H₆O₆ |
| Sodium Carbonate | Na₂CO₃ |
| Sodium Metasilicate | Na₂SiO₃ |
| Acetic Acid | CH₃COOH |
| Potassium Hydrogen Tartrate | KHC₄H₄O₆ |
| Rochelle Salt / Sodium Potassium Tartrate | C₄H₄O₆KNa·4H₂O |
| Sodium Bicarbonate | NaHCO₃ |
Synthesis from Tartaric Acid and Sodium Carbonate
Design and Synthesis of this compound-Containing Coordination Compounds
The bitartrate anion (C₄H₅O₆⁻) or the fully deprotonated tartrate dianion (C₄H₄O₆²⁻), derived from this compound, are highly effective ligands in coordination chemistry. Their multiple oxygen-containing functional groups (two carboxylates and two hydroxyls) allow them to bind to metal ions in various ways, leading to the formation of complex structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.net
Complexation with Transition Metal Ions
The bitartrate and tartrate ligands readily form stable complexes with a wide range of transition metal ions. These complexes often exhibit multidimensional structures with interesting properties.
Cobalt (Co): Cobalt(II)-tartrate hydrate (B1144303) coordination polymers can be synthesized from an aqueous solution at room temperature. bcrec.idsemanticscholar.org In these structures, the tartrate ligands can act as tetra- and hexa-dentate linkers, connecting multiple cobalt centers to form 2D sheets that further assemble into a 3D network via hydrogen bonds. bcrec.id The resulting cobalt(II)-tartrate may form a 2D polymeric structure with an orthorhombic crystal system. researchgate.net
Lanthanides (Ln): Tartrate and hydrogen tartrate ligands have been used to construct numerous enantiomerically pure 2D and 3D metal-organic frameworks with lanthanide ions (e.g., Sm(III), Eu(III), Gd(III), Tb(III), Dy(III)). mdpi.comnih.gov The specific dimensionality of the framework (2D or 3D) can often be controlled by the reaction temperature. mdpi.com For instance, a 3D framework with the general formula {[Ln₂(tart)₃(H₂O)₂]·3H₂O}n has been reported. nih.govrsc.org
Copper (Cu): Copper(II) ions react with tartrate to form coordination polymers where the tartrate dianion acts as a bridging chelate. mdpi.com In these structures, each carboxylate group and its adjacent hydroxyl group coordinate to a Cu(II) cation, creating robust networks. mdpi.com
Other Metals: The versatility of the tartrate ligand extends to other metals. Chiral 3D open-frameworks have been synthesized with Cadmium(II). asianpubs.org Research has also been conducted on mixed-ligand systems, such as incorporating both tartrate and nicotinamide (B372718) with Co(II), and tartrate with 4,4'-bipyridine (B149096) spacers for metals like Mn, Fe, Ni, and Zn to create frameworks with enlarged porosity. hkust.edu.hkaip.org Hydrothermal methods have also been used to produce crystalline Aluminium(III)-tartrate. researchgate.net
| Metal Ion | Complex Type / Formula Example | Structural Features | Source |
|---|---|---|---|
| Cobalt(II) | Coordination Polymer | 2D polymeric sheets forming a 3D hydrogen-bonded network. | bcrec.idsemanticscholar.org |
| Lanthanides(III) (Sm, Eu, Gd, Tb, Dy) | 3D MOF: {[Ln₂(tart)₃(H₂O)₂]·xH₂O}n | Enantiopure, chiral frameworks with interesting magnetic and luminescence properties. | mdpi.comnih.govrsc.org |
| Copper(II) | Coordination Polymer | Tartrate acts as a bridging chelate ligand. | mdpi.com |
| Cadmium(II) | 3D MOF: {Cd₃(TTA)₃(H₂O)₂}n | Chiral open-framework structure. | asianpubs.org |
| Aluminum(III) | Al-T Complex | Crystalline complex synthesized via hydrothermal reaction. | researchgate.net |
Strategies for Incorporating Bitartrate Ligands in Metal Complexes
The creation of metal-tartrate frameworks relies on specific synthetic strategies and the versatile coordination chemistry of the tartrate ligand.
Synthetic Methodologies:
Hydrothermal Synthesis: This is a common and powerful method for obtaining crystalline metal-organic frameworks. hkust.edu.hk The reaction is carried out in a sealed vessel (autoclave) using water as a solvent at elevated temperatures (e.g., 150-160°C) and autogenous pressure. asianpubs.orgresearchgate.net This technique was used to produce crystalline lanthanide-tartrate and cadmium-tartrate MOFs. mdpi.comasianpubs.org
Aqueous Solution / Direct Mixing: A simpler, more affordable, and feasible approach involves the direct mixing of reactants in an aqueous solution at or near room temperature. bcrec.idsemanticscholar.org This method has been successfully used to crystallize cobalt(II)-tartrate hydrate coordination polymers. bcrec.id
Gel Growth: Similar to the growth of this compound itself, the gel diffusion method can be employed to grow crystals of metal-tartrate complexes, such as those involving cobalt(II). researchgate.net
Coordination Modes of the Tartrate Ligand: The tartrate ligand's ability to form stable multi-dimensional structures stems from its nature as a hydroxypolycarboxylic acid. The oxygen atoms from both the carboxylate and hydroxyl groups can participate in coordination, leading to the formation of stable five- and six-membered chelate rings that stabilize the resulting network. researchgate.net
The ligand can be either the singly-deprotonated hydrogen tartrate (Htart⁻) or the doubly-deprotonated tartrate (tart²⁻), leading to different coordination behaviors and final structures. mdpi.com
In 3D lanthanide MOFs, the tartrate dianion has been observed to adopt two different coordination modes simultaneously: a bis(bidentate) mode and a hexadentate mode, the latter of which bridges four different metal centers. mdpi.com
In 2D lanthanide coordination polymers, the hydrogen tartrate (Htart⁻) ligand displays a tridentate coordination mode, which limits the crystal structure to a two-dimensional layer. mdpi.com
In cobalt(II) polymers, the tartrate ligand has been identified as being both tetra- and hexa-dentate . bcrec.id
Research on tartrate ligands intercalated into layered double hydroxides has shown that the physical orientation of the ligand (e.g., perpendicular-standing vs. flat-lying) can alter its coordination mode with Ti(IV) centers, which in turn impacts catalytic properties. researchgate.net
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and understanding the molecular structure of this compound. researchgate.netscialert.net
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound monohydrate by analyzing the absorption of infrared radiation, which induces molecular vibrations. researchgate.netscialert.net The FT-IR spectrum, typically recorded in the 4000–400 cm⁻¹ range, reveals characteristic peaks corresponding to specific vibrational modes. scialert.networldscientific.com
Key functional groups identified in this compound monohydrate include the carboxyl group (COO⁻ and COOH), hydroxyl (-OH), C-H, and C-O groups, as well as the water of hydration (H₂O). scialert.net A broad absorption band observed around 3000 cm⁻¹ is indicative of the extensive hydrogen-bonding network within the crystal structure. scialert.net
The presence of the carboxyl group is confirmed by several distinct vibrations. The C=O stretching vibration of the carboxylic acid appears in the region of 1870–1650 cm⁻¹. scialert.net Specifically, studies have identified this mode at 1873 and 1721 cm⁻¹ in the IR spectrum. scialert.net The asymmetric and symmetric stretching modes of the ionized carboxylate group (COO⁻) are also observed. The asymmetric stretch, νₐₛ(COO⁻), is assigned to a band around 1628 cm⁻¹, while the symmetric stretch, νₛ(COO⁻), appears near 1410 and 1400 cm⁻¹. scialert.net The C-O stretching of the carboxyl group is typically found in the 1320-1210 cm⁻¹ region, with specific bands identified at 1304 cm⁻¹ and 1211 cm⁻¹. scialert.net
Vibrations related to the C-H and -OCH groups are also clearly resolved. The anti-symmetric and symmetric stretching modes of C-H are observed at approximately 2976 cm⁻¹ and 2936 cm⁻¹, respectively. scialert.net C-H in-plane bending is seen around 1304 cm⁻¹, while out-of-plane bending vibrations are identified at 789, 679, 617, and 523 cm⁻¹. scialert.net The stretching mode of the -OCH group is assigned to a peak around 1070 cm⁻¹. scialert.net Furthermore, C-C stretching vibrations are observed in the 830-900 cm⁻¹ range, with strong peaks at 878 and 841 cm⁻¹. scialert.net
The FT-IR analysis provides definitive evidence for the presence of all expected functional groups, confirming the molecular structure of this compound monohydrate. researchgate.netscialert.net
Table 1: Key FT-IR Vibrational Assignments for this compound Monohydrate
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3000 (broad) | O-H Stretching | Hydrogen-bonded OH |
| 2976 | Anti-symmetric C-H Stretching | C-H |
| 2936 | Symmetric C-H Stretching | C-H |
| 1873, 1721 | C=O Stretching | Carboxylic Acid (COOH) |
| 1628 | Asymmetric COO⁻ Stretching | Carboxylate (COO⁻) |
| 1410, 1400 | Symmetric COO⁻ Stretching | Carboxylate (COO⁻) |
| 1304, 1211 | C-O Stretching | Carboxylic Acid (COOH) |
| 1070 | -OCH Stretching | -OCH |
| 878, 841 | C-C Stretching | C-C |
FT-Raman spectroscopy serves as a complementary technique to FT-IR, providing further insights into the molecular structure of this compound. researchgate.net While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. This often results in different selection rules, meaning that vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.
In the analysis of this compound monohydrate, the FT-Raman spectrum also confirms the presence of the key functional groups. scialert.net For the carboxyl group, the asymmetric stretching mode νₐₛ(COO⁻) is observed at 1698 cm⁻¹, and the symmetric stretching mode νₛ(COO⁻) is found at 1400 cm⁻¹. scialert.net The C-O stretching vibration is identified at 1215 cm⁻¹. scialert.net
C-H and -OCH group vibrations are also evident. The symmetric C-H stretching appears at 2947 cm⁻¹, and C-H out-of-plane bending vibrations are seen at 783 and 677 cm⁻¹. scialert.net The stretching mode of the -OCH group is assigned to a peak at 1066 cm⁻¹. scialert.net C-C stretching modes are attributed to peaks at 887 and 838 cm⁻¹. scialert.net Additionally, Raman spectroscopy can detect the COO⁻ Na⁺ stretching mode, which appears as medium bands at 167 and 143 cm⁻¹. scialert.net
The combined data from FT-IR and FT-Raman spectroscopy provide a comprehensive vibrational analysis, confirming the structural integrity and the presence of all constituent functional groups in this compound monohydrate. researchgate.netscialert.net
Table 2: Key FT-Raman Vibrational Assignments for this compound Monohydrate
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2947 | Symmetric C-H Stretching | C-H |
| 1698 | Asymmetric COO⁻ Stretching | Carboxylate (COO⁻) |
| 1400 | Symmetric COO⁻ Stretching | Carboxylate (COO⁻) |
| 1215 | C-O Stretching | Carboxylic Acid (COOH) |
| 1066 | -OCH Stretching | -OCH |
| 887, 838 | C-C Stretching | C-C |
| 167, 143 | COO⁻ Na⁺ Stretching | COO⁻ Na⁺ |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Structural Insights
Electronic and Optical Spectroscopy Studies
Electronic and optical spectroscopy techniques are used to investigate the electronic structure, optical transparency, and radiation sensitivity of this compound.
UV-Vis-NIR spectroscopy is employed to assess the optical properties of this compound monohydrate crystals, particularly their transparency range and optical band gap. researchgate.netscialert.net This information is crucial for applications in optical devices. saspublishers.comworldscientific.com The spectrum is typically recorded over a wavelength range of 200-1100 nm. scialert.net
Studies on this compound monohydrate single crystals show that they have a wide transparency window. scialert.net The material exhibits high transparency in the region above 300 nm, extending through the entire visible and near-infrared regions. scialert.net This wide range of transparency is an essential characteristic for nonlinear optical applications. scialert.net The lower cut-off wavelength, below which the material becomes opaque, is an important parameter determined from the absorption spectrum. researchgate.net
The optical band gap (E_g) is a critical parameter that defines the electronic properties of the material and can be determined from the UV-Vis-NIR absorption data. spectroscopyonline.com Using the Tauc relation, (αhν)² = A(hν - E_g), where α is the absorption coefficient, hν is the photon energy, and A is a constant, the band gap can be calculated. By plotting (αhν)² against photon energy and extrapolating the linear portion of the curve to the energy axis, the optical band gap is determined. scialert.net For this compound monohydrate, the optical band gap has been found to be 5.5 eV. researchgate.netscialert.net This large band gap value indicates that the crystal is a typical dielectric material, which is consistent with its high transparency in the visible region. researchgate.netscialert.net
Table 3: Optical Properties of this compound Monohydrate
| Parameter | Value | Source |
| Optical Transparency Range | >300 nm (High transparency in Vis-NIR) | scialert.net |
| Optical Band Gap (E_g) | 5.5 eV | researchgate.netscialert.net |
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique used to detect and characterize materials with unpaired electrons, such as free radicals. mdpi.com This makes it particularly useful for studying the effects of ionizing radiation on materials like this compound and assessing their potential for dosimetric applications. researchgate.netoup.com
When this compound monohydrate is exposed to ionizing radiation (such as gamma rays), stable free radicals are produced. researchgate.netoup.com The ESR spectrum of irradiated this compound is relatively complex compared to other tartrate compounds like sodium tartrate dihydrate. researchgate.netinfn.it The intensity of the ESR signal is proportional to the absorbed radiation dose, forming the basis for its use as a dosimeter. oup.com
Research has investigated the radiation sensitivity of this compound monohydrate in the dose range of 0.74–25 Gy. researchgate.netoup.com The radiation yield (G-value), which is a measure of the number of radicals formed per unit of absorbed energy, is a key parameter in dosimetry. For this compound monohydrate, the radiation yield has been determined to be 0.18. oup.comresearchgate.net This is lower than that of sodium tartrate dihydrate (G=1.22) but indicates a good radiation response. oup.comresearchgate.net The ESR spectra of irradiated this compound, along with other tartrates, have been recorded and analyzed to understand the nature of the radiation-induced radicals. researchgate.net Although the specific radical intermediates are similar across different tartrate compounds, their yields can vary significantly. oup.com The potential of this compound as a dosimetric material has been recognized, showing a good response to radiation, particularly in the dose range below 10 Gy. researchgate.netresearchgate.net
Table 4: Radiation Yield of Tartrate Compounds
| Compound | Radiation Yield (G-value) | Source |
| This compound Monohydrate | 0.18 | oup.comresearchgate.net |
| Sodium Tartrate Dihydrate | 1.22 | oup.comresearchgate.netresearchgate.net |
| Potassium Sodium Tartrate Tetrahydrate | 0.13 | oup.comresearchgate.netresearchgate.net |
Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Absorption Spectroscopy for Optical Transparency and Band Gap Determination
Other Spectroscopic Techniques
While FT-IR, FT-Raman, UV-Vis-NIR, and ESR are the primary spectroscopic methods discussed for the advanced characterization of this compound, other techniques could potentially offer further insights. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy could provide detailed information about the local chemical environment of the atomic nuclei. Terahertz time-domain spectroscopy has also been used to monitor the solid-state synthesis of this compound monohydrate. researchgate.net These and other specialized spectroscopic methods could complement the understanding gained from the more common techniques, providing a more complete picture of the compound's properties.
Atomic Emission Spectroscopy (AES) and Energy Dispersive X-ray Analysis (EDAX) for Elemental Composition and Doping Confirmation
Atomic Emission Spectroscopy (AES) and Energy Dispersive X-ray Analysis (EDAX or EDX) are powerful analytical techniques for determining the elemental makeup of materials. mat-cs.comwikipedia.org In the context of this compound, these methods are crucial for verifying its stoichiometric formula and for confirming the successful incorporation of dopant materials into its crystal lattice.
AES operates by exciting atoms within a sample using a high-energy source, such as a plasma or spark. mat-cs.comwikipedia.org As these excited atoms relax to their ground state, they emit light at specific wavelengths characteristic of each element. wikipedia.org The intensity of the emitted light is proportional to the concentration of the element in the sample, allowing for quantitative analysis. wikipedia.org Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) is a particularly sensitive variant of this technique, capable of multi-element detection at trace levels. numberanalytics.com Research on related tartrate compounds has utilized ICP-AES to determine dopant concentrations within the crystal structure. researchgate.net
EDAX, often coupled with Scanning Electron Microscopy (SEM), provides elemental analysis by bombarding a sample with an electron beam. wikipedia.orgnih.gov This causes the ejection of inner-shell electrons from the sample's atoms. When electrons from higher energy shells fill these vacancies, they release X-rays with energies characteristic of the specific elements present. wikipedia.org EDAX is instrumental in confirming the presence and quantifying the percentage of constituent and dopant elements. nih.govkdpublications.in For example, studies on various doped tartrate crystals have successfully used EDAX to confirm the incorporation of dopants like cobalt, zinc, and rare earth elements, and to determine their atomic and weight percentages within the host crystal. kdpublications.inijera.comsaspublishers.com
The elemental composition of pure this compound (C₄H₅NaO₆) has a theoretical distribution by mass. drugfuture.com EDAX and AES analysis of synthesized this compound crystals can verify these percentages, confirming the purity of the sample. In doped crystals, these techniques provide definitive evidence of the dopant's presence and its concentration, which is critical for understanding the modified properties of the material. For instance, in studies of doped potassium hydrogen tartrate, a related compound, EDAX and AES were used to establish the precise stoichiometric composition, such as (K)₀.₉₈(Na)₀.₀₂·H₂O and (K)₀.₉₄(Li)₀.₀₆HC₄H₄O₆·H₂O. researchgate.net
| Compound | Technique | Element | Theoretical wt.% | Experimental at.% | Reference |
|---|---|---|---|---|---|
| This compound (C₄H₅NaO₆) | - | C | 27.92% | - | drugfuture.com |
| This compound (C₄H₅NaO₆) | - | H | 2.93% | - | drugfuture.com |
| This compound (C₄H₅NaO₆) | - | Na | 13.36% | - | drugfuture.com |
| This compound (C₄H₅NaO₆) | - | O | 55.79% | - | drugfuture.com |
| Cobalt-doped Barium Tartrate | EDAX | C | - | 42.20% | ijera.com |
| Cobalt-doped Barium Tartrate | EDAX | O | - | 42.77% | ijera.com |
| Cobalt-doped Barium Tartrate | EDAX | Co | - | 1.95% | ijera.com |
| Cobalt-doped Barium Tartrate | EDAX | Ba | - | 13.07% | ijera.com |
| Sodium-doped Potassium Hydrogen Tartrate | AES/EDAX | (K)₀.₉₈(Na)₀.₀₂·H₂O | - | researchgate.net |
Advanced Characterization for Catalytically Active Microstructures
This compound and related tartrate compounds are integral to the formation of catalytically active microstructures, particularly in fields like asymmetric catalysis and energy storage. bham.ac.ukresearchgate.net The characterization of these microstructures is essential for understanding and optimizing their catalytic performance.
A key example is the use of tartaric acid for the chiral modification of nickel-supported catalysts. Research indicates that tartaric acid adsorbs onto the catalyst's surface, forming a complex identified as nickel sodium tartrate. bham.ac.uk This surface modification creates a chiral environment that can influence enantioselective hydrogenation reactions. bham.ac.uk The characterization of such surfaces involves techniques that can probe both the morphology and the chemical nature of the adsorbed species.
Scanning Electron Microscopy (SEM) is frequently employed to examine the surface morphology and minute details of these catalytically active structures. kdpublications.in For instance, in the study of lanthanide tartrate crystals, SEM was used to illustrate the surface morphology of spherulites, which can have implications for their catalytic or other functional properties. kdpublications.in
Furthermore, the textural properties of catalytic materials, such as surface area and porosity, are critical determinants of their activity. These properties are often characterized using automated gas sorption systems. kdpublications.in Techniques like the Brunauer, Emmett and Teller (BET) method can determine the specific surface area, while methods like Barrett, Joyner, and Halenda (BJH) analysis can reveal pore size distribution. kdpublications.in Such analyses were performed on gel-grown lanthanide tartrate powders to understand their surface characteristics, which are vital for catalytic applications where reactions occur on material surfaces. kdpublications.in
In the synthesis of electrode materials, such as iron hexacyanoferrate for potassium-ion batteries, potassium bitartrate has been used as a surfactant to influence the material's characteristics. researchgate.net Advanced characterization of the resulting microstructures helps to correlate synthetic conditions with electrochemical performance, identifying factors like electrical resistivity and diffusion kinetics. researchgate.net
| Technique | Purpose | Example Application | Reference |
|---|---|---|---|
| Scanning Electron Microscopy (SEM) | Examine surface morphology and details | Studying the spherulitic morphology of lanthanide tartrate crystals | kdpublications.in |
| Gas Sorption Analysis (e.g., BET, BJH) | Determine surface area, pore size, and pore volume | Characterizing the powder samples of lanthanide tartrates | kdpublications.in |
| Electrochemical Measurements | Evaluate performance (e.g., resistivity, diffusion kinetics) | Assessing iron hexacyanoferrate synthesized with a potassium bitartrate surfactant | researchgate.net |
Crystallographic and Structural Investigations of Sodium Bitartrate
Single Crystal X-ray Diffraction (SCXRD) Studies
Single Crystal X-ray Diffraction (SCXRD) stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For sodium bitartrate (B1229483) monohydrate, SCXRD studies have provided foundational data regarding its crystal structure.
Determination of Unit Cell Parameters, Space Group, and Crystal System
Through SCXRD analysis, it has been conclusively determined that sodium bitartrate monohydrate crystallizes in the orthorhombic system. researchgate.netscialert.net This crystal system is characterized by three unequal axes that are all perpendicular to each other. The specific space group identified for this compound is P2₁2₁2₁, which is a non-centrosymmetric, chiral space group. researchgate.netscialert.netgoogle.comccsenet.org The unit cell parameters, which define the dimensions of the basic repeating unit of the crystal lattice, have been precisely measured. These values are in good agreement across different studies, confirming the structural assignment. scialert.net
Table 1: Crystallographic Data for this compound Monohydrate
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.netscialert.net |
| Space Group | P2₁2₁2₁ | researchgate.netscialert.netgoogle.com |
| a (Å) | 7.2430 (10) | scialert.net |
| b (Å) | 8.6780 (10) | scialert.net |
| c (Å) | 10.6010 (10) | scialert.net |
| α (°) | 90 | scialert.net |
| β (°) | 90 | scialert.net |
| γ (°) | 90 | scialert.net |
| Z (molecules/unit cell) | 4 | scialert.net |
| Calculated Density (g cm⁻³) | 1.895 | scialert.net |
Elucidation of Absolute Configuration utilizing Bijvoet Differences and Related Techniques
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. In 1951, J. M. Bijvoet and his colleagues famously used anomalous X-ray scattering to determine the absolute configuration of sodium rubidium tartrate, which provided an experimental basis for the Fischer-Rosanoff convention. uzh.chias.ac.in This pioneering work laid the foundation for using similar techniques to determine the absolute structure of other chiral compounds, including this compound.
The non-centrosymmetric nature of the P2₁2₁2₁ space group in which this compound crystallizes makes the determination of its absolute configuration possible. By analyzing the differences in intensity between Friedel pairs of reflections (Bijvoet differences), which arise from the anomalous scattering of X-rays, the true handedness of the crystal structure can be established. cam.ac.ukthieme-connect.de This technique confirms the absolute configuration of the tartrate molecule within the crystal lattice.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Purity Assessment
Powder X-ray Diffraction (PXRD) is a versatile technique used for the identification of crystalline materials and the assessment of their phase purity. mdpi.commarshall.edu A PXRD pattern serves as a unique "fingerprint" for a crystalline solid. mdpi.com For this compound, the PXRD pattern shows characteristic peaks at specific diffraction angles (2θ), which correspond to the d-spacings of the crystal lattice planes as defined by Bragg's Law. pdx.edu By comparing the experimental PXRD pattern of a sample to a standard pattern from a database, such as the Joint Committee on Powder Diffraction Standards (JCPDS), one can confirm the identity of the crystalline phase. pdx.edumpg.de This method is also effective in detecting the presence of any crystalline impurities, which would appear as additional peaks in the diffraction pattern.
Scanning Electron Microscopy (SEM) for Morphological Analysis and Surface Feature Characterization
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the external morphology and surface features of solid materials at high magnification. carleton.eduazooptics.com SEM analysis of this compound crystals can reveal details about their shape, size distribution, and surface texture. This information is valuable for understanding the crystallization process and the physical properties of the bulk material. The technique works by scanning a focused beam of electrons onto the sample's surface, which generates various signals that are used to form an image. carleton.edu Secondary electron imaging in SEM is particularly useful for showing the topography of the crystal surfaces. carleton.edu
Supramolecular Assembly and Hydration Studies on Surfaces
The study of how molecules organize themselves into larger, ordered structures is the realm of supramolecular chemistry. The bitartrate ion has been used as a model system for studying supramolecular assembly on surfaces. For instance, the adsorption of bitartrate on a copper (Cu(110)) surface forms a well-ordered two-dimensional chiral structure. nih.govacs.org This assembly is stabilized by hydrogen bonds between the bitartrate molecules. nih.gov
Hydration studies on these bitartrate-modified surfaces reveal the crucial role of water molecules. Initially, water molecules decorate the exposed metal surface and interact with the oxygen atoms of the bitartrate that are bonded to the copper. nih.govacs.org At higher temperatures, water can insert itself into the bitartrate structure, breaking the existing intermolecular hydrogen bonds and altering the molecular arrangement. nih.gov These studies provide fundamental insights into the processes of surface hydration and self-assembly, which are important in a wide range of scientific and technological fields. researchgate.netaip.org
Investigation of 2D Supramolecular Structures of Bitartrate on Metal Surfaces (e.g., Cu(110))
The formation of two-dimensional (2D) supramolecular structures of bitartrate on metal surfaces has been extensively studied, with the Cu(110) surface serving as a model substrate. acs.org When tartaric acid is adsorbed onto the Cu(110) surface, it deprotonates to form bitartrate, which then self-assembles into well-ordered 2D chiral structures. produccioncientificaluz.orgacs.org These structures are primarily held together by a combination of strong adsorbate-surface bonds and weaker lateral intermolecular interactions, such as hydrogen bonding. liverpool.ac.uk
Scanning tunneling microscopy (STM) has been a pivotal technique in visualizing these supramolecular assemblies. acs.org Studies have revealed that bitartrate molecules arrange into linear, hydrogen-bonded rows on the Cu(110) surface. acs.orgnih.gov These rows are separated by exposed channels of the underlying copper surface. acs.orgnih.gov The bitartrate molecules are strongly bound to the copper surface through their two bidentate carboxylate ligands. acs.org
At low coverage, bitartrate tends to form trimeric structures. acs.org Detailed analysis combining STM and electronic structure calculations has shown that within these trimers, the central bitartrate molecule adopts an oblique bonding footprint, while the two outer molecules have a rectangular footprint, bonding directly across adjacent copper rows. acs.org As the coverage increases, these trimers assemble into extended chains. acs.org This self-assembly process creates a chiral surface, annihilating the reflection symmetry planes of the underlying Cu(110) substrate. produccioncientificaluz.org
Table 1: Structural Characteristics of Bitartrate on Cu(110)
| Feature | Description | Source(s) |
|---|---|---|
| Adsorbate | Bitartrate (deprotonated tartaric acid) | acs.org |
| Substrate | Cu(110) | produccioncientificaluz.orgacs.org |
| Primary Bonding | Bidentate carboxylate ligands to Cu atoms | acs.org |
| Lateral Interactions | Intermolecular hydrogen bonds | acs.orgliverpool.ac.uk |
| Observed Structures | Isolated trimers at low coverage, extended linear chains at higher coverage | acs.org |
| Structural Motif | Rows of bitartrate separated by exposed Cu channels | acs.orgnih.gov |
| Chirality | Adsorption creates a chiral surface | produccioncientificaluz.org |
Mechanisms of Water Adsorption and Hydration within Supramolecular Architectures
The interaction of water with the 2D supramolecular structures of bitartrate on Cu(110) has been a key area of investigation, providing insights into the initial stages of surface hydration. acs.orgnih.govliverpool.ac.uk The process is temperature-dependent and reveals a progressive disruption of the initial bitartrate assembly. tongji.edu.cn
At low temperatures, around 80 K, water molecules initially adsorb not on the bitartrate rows themselves, but in the exposed copper channels. acs.orgnih.gov They form hydrogen bonds with the exposed oxygen ligands of the carboxylate groups that bind the bitartrate to the copper surface. acs.orgnih.gov The bitartrate rows themselves appear to be hydrophobic at this stage. acs.org
As the temperature is increased to around 150 K, or at higher water coverage, a more dramatic restructuring occurs. acs.orgliverpool.ac.uk Water molecules begin to insert themselves into the bitartrate rows. acs.orgnih.gov This insertion leads to the breaking of the existing intermolecular hydrogen bonds that stabilize the supramolecular structure. acs.orgnih.gov The adsorption site and footprint of the bitartrate molecules are altered, leading to the destruction of the original chiral structure and the formation of a disordered, hydrated 2D bitartrate-water phase. acs.orgliverpool.ac.uk
Density Functional Theory (DFT) calculations have shown that this process is energetically driven by the creation of more stable binding sites for water between the polar carboxylate ligands. acs.orgnih.govacs.org This allows for the hydration of the oxygen-copper ligands within the interior of the supramolecular structure. acs.orgnih.gov The hydration of these polar metal-adsorbate ligands is considered a dominant factor in the hydration process of such systems. liverpool.ac.uk
Table 2: Water Adsorption and Hydration on Bitartrate/Cu(110)
| Condition | Observation | Mechanism | Source(s) |
|---|---|---|---|
| Low Temperature (80 K) | Water decorates the exposed Cu channels. | Hydrogen bonding to exposed O-Cu ligands at the edge of bitartrate rows. Bitartrate rows are not wetted. | acs.orgliverpool.ac.uknih.gov |
| Higher Temperature (150 K) / Increased Coverage | Water inserts into bitartrate rows, disrupting the structure. | Water breaks intermolecular hydrogen bonds within the bitartrate chains, changes bitartrate adsorption footprint. | acs.orgliverpool.ac.uknih.gov |
| Driving Force | Formation of a disordered, hydrated bitartrate-water phase. | Creation of stable water binding sites between carboxylate ligands, allowing hydration of interior O-Cu ligands. | acs.orgnih.govacs.org |
Theoretical and Computational Chemistry Approaches to Sodium Bitartrate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure, bonding, and energetic properties of sodium bitartrate (B1229483). wikipedia.orgscispace.com
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.orgscispace.com It is frequently employed to analyze the geometric and electronic properties of molecules. researchgate.net DFT calculations have been used to study the adsorption of bitartrate on various surfaces, providing insights into the interactions at play. For instance, the conformation of the (R,R)-bitartrate enantiomer on a Cu(110) surface as predicted by DFT calculations is qualitatively similar to experimental determinations, though with smaller angular distortions. uzh.ch
The adsorption energy, a key parameter in understanding surface interactions, can be calculated using DFT. This energy represents the strength of the binding between a molecule and a surface. For example, in studies of different admixtures on hydration products, sodium tartrate was found to have a low adsorption energy on the hydration product CH. frontiersin.org The adsorption energy of sodium tartrate on montmorillonite (B579905) was calculated to be -11.36 eV, indicating a strong interaction. frontiersin.org DFT calculations have also been used to explore the hydration of bitartrate on Cu(110) surfaces, showing that water prefers to bind flat atop the copper to form a hydrogen bond with the oxygen ligand of the bitartrate. acs.org The binding energy of water molecules next to bitartrate varies depending on the specific arrangement, with calculated values around 0.957 to 1.235 eV per water molecule. acs.org
These calculations can also elucidate the electronic properties, such as the density of states (DOS), which describes the number of electronic states available at each energy level. Changes in the DOS upon adsorption can reveal details about the bonding mechanism. For example, after the adsorption of sodium tartrate on a jennite (010) surface, new characteristic peaks appear in the partial density of states (PDOS), indicating the formation of new bonding orbitals. frontiersin.org
Table 1: Calculated Adsorption Energies of Sodium Tartrate on Various Surfaces
| Surface/System | Adsorption Energy (eV) |
| Montmorillonite | -11.36 |
| Jennite (010) | Lower than Jennite (020) |
| Jennite (020) | Higher than Jennite (010) |
| Water on Bitartrate/Cu(110) (1 water molecule) | 0.957 - 1.089 |
| Water on Bitartrate/Cu(110) (2 water molecules per trimer) | 1.235 |
This table is interactive. Click on the headers to sort the data.
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which is crucial for interpreting experimental spectra. solubilityofthings.comnih.govnih.gov Computational methods can simulate infrared (IR) and Raman spectra by calculating the vibrational frequencies of a molecule. numberanalytics.com This process typically involves geometry optimization followed by a frequency calculation. numberanalytics.com
For polyatomic molecules like sodium bitartrate, there are multiple ways in which the atoms can vibrate, known as vibrational modes. libretexts.org These modes include symmetric and asymmetric stretching, wagging, twisting, scissoring, and rocking. libretexts.org Computational tools can help assign the observed spectral bands to specific vibrational modes of the molecule. numberanalytics.comresearchgate.net The Vibrational Energy Distribution Analysis (VEDA) program is one such tool used to analyze the potential energy distribution of vibrational modes, aiding in their assignment. researchgate.net
The accuracy of these predictions depends on the chosen computational method and basis set. numberanalytics.com While state-of-the-art quantum-chemical computations can predict rotational transitions with high accuracy, experimental validation is often necessary to guide astronomical searches or assignments. unibo.it DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been shown to provide theoretical vibrational spectra that are in appreciable agreement with experimental results for tartrate-containing compounds. researchgate.netscirp.org
Table 2: Common Vibrational Modes in Polyatomic Molecules
| Mode Type | Description |
| Symmetric Stretching | Atoms move in and out along the bond axis symmetrically. |
| Asymmetric Stretching | Some atoms move in while others move out along the bond axis. |
| Wagging | The structural unit swings back and forth in a plane. |
| Twisting | The structural unit rotates around the bond connecting it to the rest of the molecule. |
| Scissoring | Two atoms move towards and away from each other, like scissors. |
| Rocking | The structural unit swings back and forth out of the plane. |
This table is interactive. Explore the different types of vibrational modes.
Density Functional Theory (DFT) for Electronic Structure, Bonding, and Adsorption Energy Analysis
Molecular Dynamics Simulations for Investigating Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. numberanalytics.com This technique allows for the investigation of dynamic processes such as diffusion, conformational changes, and interactions with solvent molecules. mpg.deacs.org
In the context of this compound, MD simulations can be used to model its behavior in solution. For instance, simulations of sodium citrate (B86180) (a related compound) with gold nanoparticles have shown the formation of a stable citrate coverage on the nanoparticle surface. acs.org Similarly, MD simulations can elucidate the coordination of ions in solution. Studies on sodium chloride solutions have revealed that sodium ions can bind tightly to the carbonyl oxygens of lipids, forming larger, less mobile complexes. mpg.de
Electrochemical Behavior and Dielectric Properties of Sodium Bitartrate Systems
Dielectric Response and Polarization Phenomena
The dielectric properties of tartrate systems are closely linked to their crystal structure and the behavior of constituent ions and water molecules under an applied electric field. royalsocietypublishing.orgroyalsocietypublishing.org
The dielectric constant of sodium bitartrate (B1229483) and related tartrate crystals is not a fixed value but varies with the frequency of the applied alternating electric field. researchgate.netusu.edu This frequency dependence provides insights into the different polarization mechanisms occurring within the material.
In a study on sodium bitartrate monohydrate (SBTMH) single crystals, the dielectric constant was observed to decrease as the applied frequency increased. researchgate.net This behavior is typical for dielectric materials and is attributed to the inability of the different polarization mechanisms (electronic, ionic, orientational, and space charge) to keep up with the rapidly changing electric field at higher frequencies. ias.ac.in At low frequencies, all types of polarization contribute to the dielectric constant. As the frequency increases, the contribution from slower mechanisms like space charge and dipolar polarization diminishes, leading to a lower dielectric constant. researchgate.netias.ac.in
Similarly, Rochelle salt (sodium potassium tartrate tetrahydrate), a compound closely related to this compound, exhibits a remarkably high dielectric constant, which is also frequency-dependent. aps.org The dielectric constant of Rochelle salt can reach values as high as 18,000 at 15°C and 60 Hz. The large dielectric constant in Rochelle salt is associated with its ferroelectric nature, arising from the ordering of dipoles within the crystal structure. royalsocietypublishing.orgroyalsocietypublishing.org The frequency-dependent dielectric response of these materials is a key characteristic for their application in electronic components like capacitors. cymitquimica.combiosynth.com
Table 1: Frequency-Dependent Dielectric Properties of Tartrate Crystals
| Crystal | Frequency Range | Observation | Reference |
|---|---|---|---|
| This compound Monohydrate | Not specified | Dielectric constant decreases with increasing frequency. | researchgate.net |
| Rochelle Salt | 60 Hz | Dielectric constant of 18,000 at 15°C. | |
| Ammonium (B1175870) Hydrogen Tartrate | 50 Hz to 104 Hz | Dielectric constant decreases with increasing frequency. | ias.ac.in |
The electrical conductivity of this compound systems can be investigated under both alternating current (AC) and direct current (DC) conditions. These studies provide information about the movement of charge carriers within the material.
For this compound monohydrate, it has been reported that the AC conductivity increases with an increase in frequency. researchgate.net This is a common phenomenon in dielectric materials and is often attributed to hopping conduction mechanisms. The reverse trend is observed for AC resistivity, which decreases as the frequency increases. researchgate.net
In the case of Rochelle salt, the electrical conductivity is generally low, being less than 5 x 10-11 mhos/cm below 45°C. aps.orgumn.edu However, the conductivity increases rapidly at higher temperatures. aps.orgaps.org Studies on composites of Rochelle salt with polyvinylidene fluoride (B91410) (PVDF) have also shown good dielectric conductivity. irjet.net The conductivity of materials can be determined by measuring their electrical resistance and geometric parameters. biologic.net
Table 2: Electrical Conductivity of Tartrate Systems
| Material | Condition | Conductivity | Reference |
|---|---|---|---|
| This compound Monohydrate | AC | Increases with frequency. | researchgate.net |
| Rochelle Salt | DC, below 45°C | < 5 x 10-11 mhos/cm | aps.orgumn.edu |
| Rochelle Salt-PVDF Composite | AC | Exhibited good dielectric conductivity. | irjet.net |
Frequency-Dependent Dielectric Constant Analysis
Potentiometric Studies with Ion-Sensitive Electrodes
Potentiometry using ion-sensitive electrodes is a valuable technique for studying the formation and stability of metal-ligand complexes in solution. This method has been employed to investigate the complexation of sodium ions with tartrate anions.
The stability constant of a complex is a measure of the strength of the interaction between the metal ion and the ligand. Using a sodium ion-sensitive glass electrode, the stability constant of the 1:1 sodium tartrate complex was determined to be 2.55 ± 0.22 l mol-1 at 25 °C and an ionic strength of 0.2, maintained with tetramethylammonium (B1211777) chloride. rsc.org The use of tetramethylammonium salts is crucial in such studies to avoid interference from alkali metal ions that can also form complexes with tartrate. rsc.orgsioc-journal.cn
Potentiometric titrations with a glass electrode have also been used to determine the stability constants of sodium tartrate and sodium hydrogen tartrate complexes. rsc.org These measurements are essential for understanding the speciation of tartrate in solutions containing sodium ions. The development of tartrate-selective electrodes, often based on a PVC membrane with a quaternary ammonium-tartrate complex, has further facilitated the study of tartrate-containing systems. nih.gov
Table 3: Stability Constants of Sodium Tartrate Complexes
| Complex | Method | Stability Constant (log K) | Conditions | Reference |
|---|---|---|---|---|
| 1:1 Sodium Tartrate | Sodium ion-sensitive glass electrode | 2.55 ± 0.22 l mol-1 | 25 °C, Ionic strength 0.2 (tetramethylammonium chloride) | rsc.org |
| Sodium Tartrate and Hydrogen Tartrate | pH measurements with glass electrode | Not specified | 25 °C, Ionic strength 0.2 (tetramethylammonium chloride) | rsc.org |
Electro-Crystallization and Electrochemical Growth Studies
The growth of single crystals is crucial for the detailed characterization of the physical properties of materials like this compound. Various techniques, including electrochemical methods, have been explored for growing high-quality tartrate crystals.
While specific studies on the electro-crystallization of this compound are not extensively detailed in the provided context, the growth of related tartrate crystals has been achieved through methods like the gel growth technique. asianpubs.orgias.ac.inchalcogen.ro This method is particularly useful for substances that are sparingly soluble in water or decompose at high temperatures. asianpubs.org For instance, lead tartrate and calcium tartrate single crystals have been successfully grown using a silica (B1680970) gel medium. asianpubs.orgias.ac.in
The growth of single crystals of this compound monohydrate has been accomplished by the slow cooling method from its aqueous solution. researchgate.net Similarly, l-tartaric acid single crystals have been grown using the slow evaporation solution technique. researchgate.net These methods allow for the formation of well-defined crystals suitable for structural and physical property measurements. The control of crystallization is also a significant area of research, particularly in industries like winemaking to prevent the precipitation of potassium bitartrate. mdpi.com
Applications of Sodium Bitartrate in Advanced Materials Science and Chemical Processes
Optoelectronic and Nonlinear Optical (NLO) Material Development
The quest for new materials for photonic and optoelectronic applications has led researchers to investigate organometallic compounds, which offer a blend of high nonlinear activity and structural flexibility. researchgate.net Sodium bitartrate (B1229483) monohydrate (SBTMH) has been identified as a promising organometallic nonlinear optical (NLO) material. researchgate.netresearchgate.netscientificlabs.co.uk Crystals of SBTMH have been synthesized and grown to sizes suitable for characterization, such as bulk single crystals of 13x4x4 mm³. researchgate.netresearchgate.net Structural analysis confirms that Sodium hydrogen L(+)-tartrate monohydrate crystallizes in the orthorhombic system, a non-centrosymmetric structure essential for second-order NLO properties. researchgate.net
Second Harmonic Generation (SHG) is a key characteristic of NLO materials, where light of a specific frequency is converted to light with twice the frequency (and half the wavelength). The SHG property of sodium bitartrate monohydrate has been confirmed using the Kurtz-Perry powder technique. researchgate.networldscientific.com This method is a standard for screening new materials for their potential in frequency conversion. The confirmation of SHG activity establishes SBTMH as a material capable of generating frequency-doubled light, a critical function in laser technology and optical data processing. researchgate.net Studies on related tartrate compounds further support the potential of this class of materials in NLO applications. scialert.netsaspublishers.com
Materials with strong NLO properties are fundamental to the development of advanced optical devices. researchgate.net The demonstrated SHG capability of this compound, combined with its wide optical transparency window and a large optical band gap of 5.5 eV, makes it a suitable candidate for various applications. researchgate.net These potential applications include roles in frequency mixing, optical signal processing, and the fabrication of ultrafast optical switches. researchgate.netscialert.net The development of tartrate-derived organo-metallic crystals like SBTMH is a focus of current research due to their potential to be engineered for specific optical and biological functions. scialert.net
Investigation of Second Harmonic Generation (SHG) Properties
Dosimetric Materials for Radiation Applications
The precise measurement of absorbed radiation doses is critical in medical treatments, industrial processing, and safety monitoring. Electron Spin Resonance (ESR) dosimetry is a highly accurate method that measures the concentration of radiation-induced free radicals in a material. Certain tartrate compounds, including this compound, have been investigated for their utility in this field. researchgate.netresearchgate.net
This compound monohydrate has been specifically evaluated as a potential ESR dosimeter for measuring low doses of ionizing radiation. researchgate.netresearchgate.net Research has focused on its response in the dose range of 0.74 to 25 Gray (Gy), which is relevant for various medical and industrial applications. researchgate.net While related compounds like sodium tartrate dihydrate show higher radiation yields, the study of this compound monohydrate contributes to a broader understanding of how different tartrate structures respond to radiation, which is essential for developing specialized dosimeters. researchgate.netresearchgate.net
The efficiency with which a material generates a measurable signal upon irradiation is known as its radiation sensitivity. This property has been quantified for this compound monohydrate and compared with other tartrates and standard dosimetric materials like alanine. researchgate.net Studies show that the radiation-induced intermediates in different sodium tartrate compounds are similar, but their radiation yields vary significantly. researchgate.netresearchgate.net This comparative evaluation is crucial for selecting the appropriate material for specific applications in radiation processing and dosimetry. krackeler.com
Table 1: Comparative Radiation Yields of Tartrate Compounds This table displays the relative radiation yields of various tartrate compounds as determined by ESR spectroscopy, normalized to the signal from alanine, a standard reference dosimeter.
| Compound | Relative Radiation Yield (Normalized to Alanine) |
| Sodium Tartrate Dihydrate | 1.22 researchgate.net |
| This compound Monohydrate | 0.18 researchgate.net |
| Potassium Sodium Tartrate Tetrahydrate | 0.13 researchgate.net |
| Data sourced from a study investigating the radiation sensitivity of tartrate compounds. researchgate.net |
Electron Spin Resonance (ESR) Dosimetry for Low-Dose Measurements
Catalysis and Enantioselective Synthesis
Enantioselective synthesis, the production of a specific stereoisomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. A key strategy in this field is the use of heterogeneous catalysts modified with a chiral molecule to induce stereoselectivity. While this compound itself is not typically added directly as a catalyst, the bitartrate anion is a crucial active species in well-established catalytic systems. acs.org
Tartaric acid is widely used as a chiral modifier for metal catalysts, particularly for the enantioselective hydrogenation of ketones. researchgate.net On the surface of a metal catalyst like copper or nickel, tartaric acid deprotonates to form the bitartrate anion. acs.org This adsorbed bitartrate creates a chiral environment on the catalyst's surface. The interaction between the bitartrate modifier, the metal surface, and the substrate molecule controls the reaction pathway, favoring the formation of one enantiomer over the other. researchgate.net This approach has been successfully applied using nickel catalysts modified with tartaric acid for the hydrogenation of β-functionalized ketones and platinum catalysts modified with cinchona alkaloids for α-functionalized ketones, achieving high enantiomeric excesses. researchgate.net The bitartrate anion's ability to form a well-defined two-dimensional structure on the catalyst surface is fundamental to its role in directing the stereochemical outcome of the reaction. acs.org
Chiral Modification of Catalysts for Enantiomeric Excess Enhancement (e.g., Supported Nickel Catalysts)
This compound plays a crucial role as a chiral modifier for heterogeneous catalysts, particularly in the enantioselective hydrogenation of ketones. The modification of nickel (Ni) catalysts with an optically pure solution of tartaric acid, often in the presence of sodium bromide, can significantly enhance the production of a specific enantiomer, a molecule with a specific three-dimensional arrangement. This is measured by the enantiomeric excess (ee), with some systems achieving an ee of up to 98.6% for β-functionalized ketones. researchgate.net
The process involves the adsorption of tartrate onto the nickel surface, which creates a chiral environment. gla.ac.ukresearchgate.net This interaction leads to the formation of a surface complex between nickel and the tartrate. gla.ac.ukbham.ac.uk This chiral complex then preferentially directs the hydrogenation of a prochiral substrate, such as methyl acetoacetate, to one of its two possible enantiomeric products, (R)-(-)-methyl 3-hydroxybutyrate. cdnsciencepub.com The effectiveness of this chiral modification is influenced by factors like pH, temperature, and the concentration of the tartaric acid solution during the modification process. gla.ac.ukbham.ac.uk Research has shown that the interaction between the substrate and the tartrate modifier is a key factor in determining the level of enantioselectivity. researchgate.net
Table 1: Enantioselective Hydrogenation Results with Modified Nickel Catalysts
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Tartaric Acid-Modified Nickel | β-functionalized ketones | Up to 98.6% | researchgate.net |
| (R,R)-Tartaric Acid-Modified Raney Nickel | Substituted Ketones | Varies with substrate-modifier interaction | researchgate.net |
Role in Laser-Induced Deposition of Catalytically Active Microstructures
This compound, or more broadly tartrate complexes, are utilized in the laser-induced chemical liquid phase deposition (LCLD) of metals like copper. spiedigitallibrary.orgjlps.gr.jp This technique allows for the precise, maskless fabrication of metallic microstructures on dielectric surfaces. unibe.ch The process involves using a focused laser to induce a chemical reaction in a precursor solution containing a metal salt (e.g., copper sulfate) complexed with tartrate. spiedigitallibrary.orgresearchgate.net
The tartrate acts as a complexing agent for the copper ions in the solution. spiedigitallibrary.orgresearchgate.net When the laser irradiates the solution at the substrate interface, it triggers a localized reduction of the copper-tartrate complex, leading to the deposition of metallic copper. unibe.ch This method has been used to create well-defined, crystalline, and conductive copper lines and other microstructures. spiedigitallibrary.orgunibe.ch The composition of the solution, including the concentration of the tartrate complex, is a critical parameter that influences the quality and morphology of the deposited structures. researchgate.net The nano-sized metal particles generated during this process can also exhibit catalytic activity. jlps.gr.jp
Environmental Chemical Applications
The complexing properties of this compound are harnessed for environmental applications, particularly in the treatment of contaminated water.
Heavy Metal Extraction and Complexation in Wastewater Treatment
Tartrate ions are effective complexing agents for heavy metal ions, a property that is exploited in wastewater treatment. testbook.com Heavy metals such as copper (Cu), zinc (Zn), and cadmium (Cd) can form stable, soluble complexes with tartrate. icm.edu.plmdpi.com This complexation can be a key step in various remediation strategies.
In complexation-ultrafiltration processes, tartrate can be used to bind with heavy metals. However, as a low molecular weight complexing agent, it can sometimes negatively affect the rejection of heavy metals by the ultrafiltration membrane when competing with larger complexing agents. icm.edu.pl Studies have shown that the presence of sodium tartrate can decrease the rejection of Cu2+, Zn2+, and Cd2+ during such processes. icm.edu.pl Conversely, materials modified with tartaric acid, such as sawdust, have shown significantly enhanced adsorption capacity for heavy metal ions like Cd(II), Cu(II), Ni(II), Pb(II), and Zn(II) from aqueous solutions. researchgate.net The ability of tartrate to form complexes with metal ions is a foundational principle being explored for removing heavy metal contaminants from industrial effluents. testbook.com
Table 2: Effect of Sodium Tartrate on Heavy Metal Rejection in Ultrafiltration
| Metal Ion | Rejection Decrease in the Presence of Sodium Tartrate | Reference |
|---|---|---|
| Copper (Cu²⁺) | 5.07% | icm.edu.pl |
| Zinc (Zn²⁺) | 6.87% | icm.edu.pl |
Role in Sustainable Tartrate Stabilization Processes (e.g., Ion Exchange)
In winemaking, a primary concern is the prevention of potassium bitartrate (KHT) crystal precipitation in bottled wine. mdpi.com Ion exchange is a rapid and economical method used for tartrate stabilization, especially for large volumes of wine. iastate.edu This technique targets the ionic equilibrium by using cation-selective resins to replace potassium (K+) ions with sodium (Na+) or hydrogen (H+) ions. mdpi.comajevonline.org
When a cation exchange resin in its Na+ form is used, it exchanges potassium ions from the wine for sodium ions. iastate.edu This results in the formation of this compound, which is significantly more soluble than potassium bitartrate, thus preventing crystallization. iastate.edu While effective, this process increases the sodium content of the wine. iastate.edu To mitigate this, a mixed resin with both Na+ and H+ forms can be used. iastate.edu This sustainable approach is an alternative to traditional methods like cold stabilization, which are more energy-intensive. mdpi.comresearchgate.net
Reagent Applications in Analytical Chemistry
This compound's ability to form predictable complexes with metal ions makes it a valuable reagent in analytical chemistry.
Use as a Complexing Agent in Complexometric Titrations
This compound, often as sodium potassium tartrate (Rochelle salt), is used as a complexing or masking agent in complexometric titrations. testbook.comosti.gov These titrations are a type of quantitative analysis used to determine the concentration of a metal ion in a solution. mnstate.edu
In this context, tartrate can act as a "masking agent." It forms stable complexes with certain metal ions, preventing them from interfering with the titration of a target analyte. scirp.orgresearchgate.net For example, in the determination of titanium(IV), sodium potassium tartrate can be used to selectively release EDTA (ethylenediaminetetraacetic acid) from a Ti-EDTA complex, allowing the freed EDTA to be titrated. osti.govresearchgate.net This allows for the accurate quantification of titanium even in the presence of other metal ions. osti.gov The ability of tartrate to form complexes of varying stability with different metals is crucial for its application in these selective analytical methods. tandfonline.com
Application in Qualitative and Quantitative Detection of Specific Cations (e.g., Ammonium (B1175870) Ions)
This compound, also known as monosodium tartrate, serves as a crucial reagent in the field of analytical chemistry for the identification and quantification of specific cations. spectrumchemical.comextramarks.comabachemicals.com Its utility is particularly notable in the detection of ammonium (NH₄⁺) and potassium (K⁺) ions. extramarks.comchemicalbook.com
The detection of the ammonium cation using this compound is a classic qualitative analysis technique. spectrumchemical.comottokemi.comavantorsciences.combyjus.com This test relies on the formation of a white precipitate when this compound is introduced to a solution containing ammonium ions. extramarks.comottokemi.com This reaction provides a straightforward visual confirmation of the presence of the ammonium cation.
Beyond simple detection, this compound also plays a role in the quantitative estimation of ammonium ions, especially in complex samples like soil. It can be used in the preparation of a sodium citrate-sodium tartrate reagent. This reagent is instrumental in complexing with interfering metal ions that could otherwise hinder the accuracy of colorimetric estimation methods for ammonium ions. chemicalbook.com
While the primary focus is often on ammonium, this compound is also a well-established reagent for detecting potassium ions. extramarks.comchemicalbook.com The underlying principle is similar, involving the formation of a precipitate, in this case, potassium bitartrate.
The following table summarizes the key reactions and observations in the qualitative detection of these cations:
| Cation | Reagent | Observation |
| Ammonium (NH₄⁺) | This compound Solution | Formation of a white precipitate extramarks.comottokemi.com |
| Potassium (K⁺) | This compound Solution | Formation of a precipitate chemicalbook.com |
Preparation of Standard Solutions and Buffering Agents
The chemical properties of this compound make it a valuable compound for the preparation of standard solutions and buffering agents in various chemical and biochemical applications. abachemicals.comchemimpex.comdravyom.comgeeksforgeeks.orgpw.live
A standard solution is a solution containing a precisely known concentration of an element or a substance. This compound test solutions (TS) are prepared by dissolving a specific weight of this compound in water to achieve a desired concentration. For instance, a common preparation involves dissolving 1 gram of this compound in water to make 10 mL of solution. uspbpep.combiospectra.usnihs.go.jp These solutions should be freshly prepared to ensure their accuracy and effectiveness. uspbpep.combiospectra.us
As a salt of a weak acid (tartaric acid) and a strong base (sodium hydroxide), this compound functions as an effective buffering agent. geeksforgeeks.orgpw.live Buffering agents are crucial for resisting changes in pH upon the addition of an acid or a base. This property is particularly important in biochemical assays to maintain a stable pH environment for optimal enzyme activity. chemimpex.com The aqueous solution of this compound is acidic, with a pH typically in the range of 3.3 to 3.6. extramarks.combyjus.com This mild acidity is advantageous in many chemical reactions. chemimpex.com
The buffering action of this compound is also utilized in conjunction with other substances. For example, it is combined with tartaric acid in the Sodium Rhodizonate test to create a buffer that adjusts the pH, leading to a color change that indicates the presence of lead. afte.org In forensic applications, a solution of this compound and tartaric acid in deionized water is prepared, which requires heating and agitation to fully dissolve. forensicresources.org
The versatility of this compound as a buffering agent extends to various industrial and laboratory settings, including wastewater treatment, where maintaining stable pH levels is critical. inorganicventures.com
The table below outlines standard preparations and properties of this compound solutions:
| Solution Type | Preparation Method | Key Properties/Applications |
| Standard Test Solution (TS) | Dissolve 1 g of this compound in water to make 10 mL. uspbpep.combiospectra.usnihs.go.jp | Used for qualitative tests, must be freshly prepared. uspbpep.combiospectra.us |
| Buffer Solution | Utilizes the salt of a weak acid and strong base. geeksforgeeks.orgpw.live | Maintains stable pH in biochemical assays and chemical reactions. chemimpex.com |
| Forensic Buffer | This compound and tartaric acid dissolved in deionized water. forensicresources.org | pH adjustment in specific chemical tests like the Sodium Rhodizonate test. afte.org |
Fundamental Research on Sodium Bitartrate S Role in Complex Systems
Interaction with Colloidal Systems and Phase Stability
The stability of colloidal systems, particularly in matrices like food and beverages, can be significantly influenced by the crystallization of tartrate salts. Sodium bitartrate's solubility and crystallization behavior are central to managing phase stability.
The crystallization of tartrates from a supersaturated solution is governed by a complex interplay of thermodynamic and kinetic factors. acs.orgmdpi.com Crystallization is fundamentally a phase transition that moves a system from a higher free energy state (solvated ions) to a lower free energy state (crystal lattice). mcgill.ca This process, however, can follow different pathways, leading to either the most stable product (thermodynamic control) or the most rapidly formed product (kinetic control). masterorganicchemistry.com
Thermodynamic Control: This regime dominates when the system has sufficient energy (e.g., at higher temperatures) to overcome activation barriers and reach the most stable crystalline form. acs.org The final product's prevalence is determined by its relative thermodynamic stability. For tartrates, reactions at elevated temperatures often result in denser, less solvated crystal structures, which are thermodynamically favored. acs.org
Kinetic Control: At lower temperatures or under conditions where energy is limited, the reaction pathway with the lowest activation energy is favored, even if it does not lead to the most stable product. masterorganicchemistry.com The crystallization is controlled by the rate of nucleation and growth. nih.gov Certain tartrate phases can crystallize under kinetic control, especially if forming the thermodynamically preferred product requires significant conformational changes in the ligand or metal ion coordination. acs.org
These competing mechanisms can lead to time-dependent crystallization processes that evolve according to the Ostwald rule of stages, where metastable forms appear first and later transform into more stable phases. acs.org
Table 1: Comparison of Thermodynamic vs. Kinetic Control in Tartrate Crystallization
| Feature | Thermodynamic Control | Kinetic Control |
|---|---|---|
| Driving Force | Stability of the final crystal product (lowest free energy). masterorganicchemistry.com | Rate of the crystallization reaction (lowest activation energy). masterorganicchemistry.com |
| Governing Factor | Relative energies of the products. acs.org | Heights of the energy barriers (transition states). masterorganicchemistry.com |
| Typical Conditions | Higher temperatures, longer reaction times. acs.org | Lower temperatures, rapid precipitation. masterorganicchemistry.com |
| Resulting Product | The most stable polymorph or crystal structure. | The product that forms the fastest; may be a metastable phase. acs.org |
The formation of sodium bitartrate (B1229483) crystals in a complex matrix is a multi-step process involving nucleation, crystal growth, and subsequent aging effects like Ostwald ripening. sci-hub.se
Nucleation is the initial formation of stable crystalline nuclei from a supersaturated solution. sci-hub.se It can be homogeneous (occurring spontaneously in solution) or heterogeneous (occurring on existing surfaces or impurities). In complex systems like wine, heterogeneous nucleation is the dominant mechanism. mdpi.com
Crystal Growth is the subsequent enlargement of these nuclei. This process is driven by the transfer of solute from the liquid phase to the solid crystal surface.
Ostwald Ripening occurs after the initial supersaturation is depleted. sci-hub.se In this process, larger, more energetically favorable crystals grow at the expense of smaller, less stable crystals, which dissolve back into the solution. This leads to a coarsening of the crystal population over time. osti.gov
Several factors within a complex matrix can influence these stages:
Supersaturation: The concentration of the solute beyond its equilibrium saturation point is the primary driving force for both nucleation and growth. sci-hub.se Higher supersaturation generally leads to faster nucleation rates.
Temperature: Temperature affects solubility, diffusion rates, and the energy barriers for nucleation. mdpi.comosti.gov Lowering the temperature decreases solubility, increases supersaturation, and is a common method to induce tartrate crystallization.
pH: The pH of the solution influences the ionic species of tartrate present (tartrate, bitartrate, tartaric acid), which in turn affects solubility and the kinetics of crystallization. mdpi.com
Presence of Other Molecules (Impurities/Additives): In complex matrices, molecules such as proteins, polyphenols, and polysaccharides can act as inhibitors or promoters of crystallization. mdpi.com They can adsorb onto crystal surfaces, blocking growth sites (an inhibitory kinetic effect), or they can act as nucleation sites, promoting crystallization. mdpi.comnih.gov The high viscosity of some matrices can also restrict molecular diffusion, slowing down both nucleation and growth rates. mdpi.com
Table 2: Influence of Key Factors on Tartrate Crystallization Stages
| Factor | Effect on Nucleation | Effect on Crystal Growth | Effect on Ostwald Ripening |
|---|---|---|---|
| Increased Supersaturation | Increases rate significantly. sci-hub.se | Increases rate. | Provides the driving force for the process. sci-hub.se |
| Decreased Temperature | Generally increases by raising effective supersaturation. mdpi.com | Slows diffusion but increases driving force. osti.gov | Slows down the rate of ripening due to lower diffusion. osti.gov |
| pH Variation | Affects tartrate speciation and solubility, thus altering the nucleation barrier. mdpi.com | Modifies surface charges and interaction with the solute. | Can alter the solubility difference between small and large crystals. |
| Inhibitory Molecules | Can increase the energy barrier for nucleation. | Can block active growth sites, slowing or stopping growth. nih.gov | Can stabilize smaller crystals, slowing the ripening process. |
Thermodynamic and Kinetic Mechanisms of Tartrate Crystallization
Buffer Systems and pH Regulation Mechanisms
A buffer system resists changes in pH when an acid or base is added. nih.gov It typically consists of a weak acid and its conjugate base. nih.gov this compound is effective in this role because the bitartrate anion (HC₄H₄O₆⁻) is the conjugate base of the weak acid, tartaric acid (H₂C₄H₄O₆), and can itself act as a weak acid.
The relevant equilibria in an aqueous solution are:
H₂C₄H₄O₆ ⇌ H⁺ + HC₄H₄O₆⁻ (pKa₁ ≈ 3.0)
HC₄H₄O₆⁻ ⇌ H⁺ + C₄H₄O₆²⁻ (pKa₂ ≈ 4.4)
When dissolved in water, this compound provides a source of the bitartrate ion (HC₄H₄O₆⁻).
If a strong acid (H⁺) is added to the system, the bitartrate ion acts as a base and accepts the proton to form undissociated tartaric acid: HC₄H₄O₆⁻ + H⁺ → H₂C₄H₄O₆
If a strong base (OH⁻) is added, the bitartrate ion acts as an acid, donating its proton to neutralize the base, forming the tartrate ion and water: HC₄H₄O₆⁻ + OH⁻ → C₄H₄O₆²⁻ + H₂O
Chelation Chemistry and Metal Ion Sequestration
Chelation is a chemical process where a central metal ion is bonded by multiple sites of a single molecule, known as a ligand, to form a stable, ring-like structure called a chelate. ebsco.combeloit.edu This action effectively "traps" or sequesters the metal ion, preventing it from participating in other, often undesirable, chemical reactions. corrosionpedia.comwaterlinepublication.org.uk
The bitartrate ion is an effective chelating agent due to the presence of multiple oxygen atoms in its carboxyl (-COOH) and hydroxyl (-OH) functional groups. These groups can act as ligands, donating lone pairs of electrons to form coordinate covalent bonds with a metal ion.
This ability to sequester metal ions is important in many contexts:
In Food Chemistry: It can prevent metal-catalyzed oxidation that leads to spoilage or discoloration.
In Water Treatment: It can form soluble complexes with metal ions like calcium and magnesium, contributing to water softening and preventing the formation of scale. corrosionpedia.com
In Analytical Chemistry: It is used to mask the presence of certain metal ions that might interfere with an analysis. ebsco.com
The stability of the formed metal chelate is a critical factor in the effectiveness of the chelating agent. beloit.edu While specific stability constants for this compound with various metals are context-dependent (influenced by pH, temperature, and ionic strength), it is known to form stable complexes with a range of divalent and trivalent metal ions.
Table 3: Metal Ions Commonly Sequestered by Tartrates
| Metal Ion | Typical Valence | Industrial/Chemical Relevance |
|---|---|---|
| Calcium (Ca²⁺) | +2 | Water hardness, scale formation |
| Magnesium (Mg²⁺) | +2 | Water hardness, enzymatic reactions |
| Iron (Fe²⁺/Fe³⁺) | +2, +3 | Catalyzes oxidative reactions, discoloration |
| Copper (Cu²⁺) | +2 | Catalyzes oxidation, analytical interference |
Future Research Directions and Emerging Paradigms
Exploration of Novel Sodium Bitartrate (B1229483) Derivatization and Analogues with Tailored Properties
The inherent structure of sodium bitartrate, a sodium acid salt of tartaric acid, provides a fertile ground for chemical modification. ottokemi.compw.live Future research is increasingly focused on the synthesis of novel derivatives and analogues to achieve specific, tailored properties for a variety of applications.
Derivatization, the process of chemically modifying a compound to enhance its properties, is a key area of exploration. greyhoundchrom.comgoogle.com For instance, the development of new derivatization reagents and methods can lead to bitartrate-based compounds with enhanced functionalities. greyhoundchrom.comresearchgate.net Research into the derivatization of analogous compounds, such as using 9,10-anthraquinone-2-sulfonyl chloride with Metaraminol bitartrate, highlights the potential for creating novel analytical standards and functional molecules. researchgate.net The creation of these new molecules is crucial for expanding the applications of bitartrate compounds in various fields, including pharmaceuticals and materials science. mdpi.com
Furthermore, the synthesis of analogues by substituting the sodium ion with other cations or by modifying the tartrate backbone can yield materials with unique physicochemical properties. This approach allows for the fine-tuning of characteristics such as solubility, hygroscopicity, and thermal stability. The study of how different cations interact within the crystal lattice, as seen in related tartrate systems, provides a roadmap for designing new bitartrate materials with predictable and controlled properties. acs.org
Integration with Nanotechnology for Novel Material Architectures
The convergence of this compound chemistry with nanotechnology presents exciting opportunities for creating advanced materials with novel architectures and functionalities. This compound and its potassium counterpart are already utilized in the chemical synthesis of nanoparticles, acting as reducing or stabilizing agents. crimsonpublishers.commdpi.commdpi.comonlinescientificresearch.com
Future research will likely focus on leveraging the unique properties of bitartrate molecules to direct the self-assembly of nanoparticles into complex, hierarchical structures. The chiral nature of the bitartrate molecule can be exploited to induce chirality in nanomaterials, a property highly sought after in catalysis and optics.
The potential applications of bitartrate-based nanomaterials are vast. For example, zirconia-based nanocatalysts with potassium bitartrate active sites have been explored for the transesterification of soybean oil. nih.gov This indicates a promising direction for developing sustainable catalysts. Moreover, the use of bitartrate in the synthesis of metallic nanoparticles, such as those made of platinum, opens up avenues in electrochemical sensors and biomedical applications due to their high stability, conductivity, and catalytic activity. mdpi.comrsc.org The ability to produce high-purity, submicron, and nanopowder forms of this compound will be crucial for these advancements.
High-Throughput Screening and Computational Design of Bitartrate-Based Materials
The discovery and optimization of new materials can be significantly accelerated through the use of high-throughput screening (HTS) and computational design. chemcopilot.comwikipedia.org HTS allows for the rapid testing of large libraries of compounds to identify "hits" with desired properties, a technique widely used in drug discovery that is increasingly being applied to materials science. chemcopilot.commdpi.combmglabtech.com
In the context of this compound, HTS can be employed to screen vast libraries of its derivatives and analogues for specific functionalities, such as catalytic activity or the ability to form specific crystal structures. chemcopilot.com This automated process can test thousands of samples quickly, dramatically speeding up the discovery of new materials. chemcopilot.comwikipedia.org
Complementing HTS, computational design provides a powerful tool for the rational design of new bitartrate-based materials. journalofindustrializedconstruction.comnovatr.comntop.com By using computer-aided design strategies, researchers can construct and screen large virtual libraries of molecules, predicting their properties and identifying promising candidates for synthesis and experimental validation. researchgate.netmdpi.com This approach, which can involve generating three-dimensional structures from SMILES notations and evaluating them computationally, saves significant time and resources compared to traditional trial-and-error methods. mdpi.com The integration of computational modeling with experimental synthesis and characterization will be pivotal in designing the next generation of bitartrate materials with precisely controlled properties.
Development of Advanced In-Situ Characterization Techniques for Dynamic Processes
Understanding the dynamic processes involved in the formation and transformation of this compound materials, such as crystallization and chemical reactions, is crucial for controlling their final properties. The development and application of advanced in-situ characterization techniques are therefore a key area of future research.
Techniques that allow for real-time monitoring of crystallization can provide invaluable insights into nucleation and growth mechanisms. researchgate.netresearchgate.net For instance, using a probe-based video microscope to continuously capture high-resolution images of a solution during crystallization allows for the control of temperature cycles based on the turbidity of the solution. google.com Spectroscopic methods, such as Attenuated Total Reflection Fourier-transform Infrared (ATR-FTIR) spectroscopy, are also powerful for studying dynamic processes in real-time. copernicus.org This technique has been used to investigate the aqueous replacement reactions between carboxylates and ammonium (B1175870) salts, revealing the intricate interplay between chemical components and their impact on the aerosol phase state. copernicus.org
Q & A
Q. What strategies improve reproducibility in this compound-based assays with batch-dependent variability?
- Methodology : Request peptide content analysis (via amino acid analysis) and salt content quantification (ion chromatography) from suppliers. For sensitive assays (e.g., cell viability), pre-test batches using standardized protocols (e.g., MTT assay) and normalize concentrations based on purity .
Key Considerations for Methodological Rigor
- Data Analysis : Use mean ± SEM and AUC metrics for dose-response studies .
- Structural Validation : Combine XRD, NMR, and HPLC for unambiguous compound identification .
- Ethical Reporting : Follow IMRaD structure for clarity: isolate results from interpretation, and disclose batch variability in the methods section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
